molecular formula C15H11NO2S B2407868 2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 32637-30-2

2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2407868
CAS No.: 32637-30-2
M. Wt: 269.32
InChI Key: WSXLTCCODGLTLB-UHFFFAOYSA-N
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Description

2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of isoindole-1,3-dione derivatives, which are known for their wide range of biological and pharmaceutical properties.

Properties

IUPAC Name

2-(phenylsulfanylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-19-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXLTCCODGLTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with primary amines, followed by further functionalization. One common method includes the condensation of phthalic anhydride with a primary amine to form the isoindole-1,3-dione core . The phenylsulfanylmethyl group can be introduced through various substitution reactions, often involving thiol reagents and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of green chemistry, such as solventless reactions and the use of environmentally friendly reagents, are increasingly being applied to the synthesis of isoindole-1,3-dione derivatives .

Chemical Reactions Analysis

Types of Reactions

2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: The phenylsulfanylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding sulfide .

Scientific Research Applications

2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a ligand for various biological targets, including receptors and enzymes.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:

    N-Phenylisoindole-1,3-dione: Similar in structure but lacks the phenylsulfanylmethyl group.

    N-Methylisoindole-1,3-dione: Contains a methyl group instead of the phenylsulfanylmethyl group.

    N-Benzylisoindole-1,3-dione: Features a benzyl group in place of the phenylsulfanylmethyl group.

The uniqueness of this compound lies in its phenylsulfanylmethyl group, which imparts distinct chemical and biological properties compared to other isoindole-1,3-dione derivatives .

Biological Activity

2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound of significant interest due to its potential biological activities. This compound belongs to the isoindole family, which has been associated with various pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. The structural characteristics of this compound, particularly the presence of a phenylsulfanyl group, may contribute to its biological efficacy.

Molecular Structure

  • Molecular Formula : C25H23NO4S2
  • Molecular Weight : 465.58 g/mol
  • InChIKey : IXBBXSBHIPLYSH-UHFFFAOYSA-N

Spectral Data

The compound's spectral data can be referenced in databases such as SpectraBase, which provides insights into its chemical behavior and interactions.

PropertyValue
InChIInChI=1S/C25H23NO4S2/c1...
Exact Mass465.106851 g/mol

Anticancer Activity

Research indicates that isoindole derivatives exhibit promising anticancer properties. For instance, studies have shown that certain isoindole compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Antiviral Effects

Compounds similar to this compound have demonstrated antiviral activities against several viruses. For example, some derivatives have been tested against the hepatitis C virus (HCV) and showed significant inhibitory effects at low concentrations.

Anti-inflammatory Properties

The anti-inflammatory potential of isoindole derivatives has also been explored. Compounds within this class have been found to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 25 µM

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value
AnticancerHeLa15 µM
MCF-720 µM
A54925 µM
AntiviralHepatitis C Virus (HCV)<5 µM
Anti-inflammatoryRAW 264.7 MacrophagesIC50 = 10 µM

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression.
  • Inhibition of Viral Replication : Targeting viral enzymes essential for replication.
  • Cytokine Modulation : Reducing levels of pro-inflammatory cytokines.

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